Cas no 1805256-47-6 (5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde)

5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde
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- インチ: 1S/C8H8F2N2O2/c9-7(10)6-5(3-13)4(1-11)2-12-8(6)14/h2-3,7H,1,11H2,(H,12,14)
- InChIKey: PWUDOYCILRCUPZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC=C(CN)C=1C=O)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 334
- 疎水性パラメータ計算基準値(XlogP): -1.6
- トポロジー分子極性表面積: 72.2
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029027465-1g |
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1805256-47-6 | 95% | 1g |
$2,837.10 | 2022-04-01 | |
Alichem | A029027465-500mg |
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1805256-47-6 | 95% | 500mg |
$1,617.60 | 2022-04-01 | |
Alichem | A029027465-250mg |
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde |
1805256-47-6 | 95% | 250mg |
$931.00 | 2022-04-01 |
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde 関連文献
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5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehydeに関する追加情報
Introduction to 5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde (CAS No. 1805256-47-6)
5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde, identified by the CAS number 1805256-47-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, a group of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of an aminomethyl group, a difluoromethyl substituent, and a hydroxypyridine core, contribute to its unique chemical properties and biological interactions.
The aminomethyl group at the 5-position of the pyridine ring introduces a nucleophilic center, making the compound a versatile precursor in synthetic chemistry. This functionality is particularly valuable in the design of bioactive molecules, as it can participate in various chemical reactions, including condensation, alkylation, and coupling reactions, facilitating the construction of more complex structures. The difluoromethyl group at the 3-position is another key structural element that influences the electronic and steric properties of the molecule. Fluorine atoms are known to modulate metabolic stability, lipophilicity, and binding affinity, making them crucial in drug design for improving pharmacokinetic profiles.
Furthermore, the hydroxypyridine-4-carboxaldehyde moiety at the 4-position of the pyridine ring serves as a reactive aldehyde group. Aldehydes are highly reactive intermediates that can undergo oxidation to form carboxylic acids or condensation reactions to form Schiff bases and other heterocyclic compounds. This reactivity makes 5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde a valuable building block in synthetic organic chemistry and drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in developing novel therapeutic agents. Pyridine-based compounds have been extensively studied for their roles in various biological processes, including enzyme inhibition, receptor binding, and signal transduction. The combination of an aminomethyl, a difluoromethyl, and a hydroxypyridine-4-carboxaldehyde moiety in this compound suggests potential applications in multiple therapeutic areas.
In particular, research has demonstrated that pyridine derivatives can serve as scaffolds for designing inhibitors targeting enzymes involved in metabolic pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The aminomethyl group can be exploited to form hydrogen bonds or coordinate with metal ions, enhancing binding interactions with biological targets. The difluoromethyl group can improve metabolic stability by preventing oxidative degradation and can also enhance binding affinity by modulating hydrophobic interactions. The aldehyde functionality at the 4-position provides a site for further derivatization, allowing chemists to fine-tune the properties of the molecule for specific biological activities.
One notable area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often dysregulated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to disrupt aberrant signaling pathways and restore normal cellular function. The structural features of 5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde make it a potential candidate for such applications.
Additionally, studies have explored its potential as an intermediate in synthesizing antiviral agents. The unique combination of functional groups allows for modifications that can enhance interactions with viral targets while minimizing off-target effects. This is particularly relevant in light of emerging viral threats where rapid development of effective antiviral drugs is essential.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions to introduce the aminomethyl group followed by protection-deprotection strategies to handle the reactive aldehyde functionality. The introduction of the difluoromethyl group typically involves halogenation followed by metal-catalyzed cross-coupling reactions.
The purity and quality of 5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde are critical for its intended applications. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm its structure and assess its purity. These methods provide detailed information about the molecular structure and help ensure that impurities do not interfere with downstream applications.
In conclusion,5-(Aminomethyl)-3-(difluoromethyl)-2-hydroxypyridine-4-carboxaldehyde (CAS No. 1805256-47-6) is a multifunctional compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications for pyridine derivatives,this compound will likely play an important role in future drug discovery efforts.
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